molecular formula C9H7BrN2O2 B1418870 Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate CAS No. 342613-63-2

Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate

Katalognummer: B1418870
CAS-Nummer: 342613-63-2
Molekulargewicht: 255.07 g/mol
InChI-Schlüssel: VFFFBWRUZMAHFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate is a heterocyclic compound with the molecular formula C9H7BrN2O2. It is primarily used as a pharmaceutical intermediate and has applications in various fields of scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate can be synthesized through a one-pot tandem cyclization/bromination process. This involves the use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidizing agent. The reaction does not require a base and proceeds via cyclization followed by bromination .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger volumes .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Pharmaceutical Intermediate
Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate serves primarily as a pharmaceutical intermediate. It is utilized in the synthesis of various bioactive compounds, particularly those targeting specific biological pathways. The bromine atom in its structure enhances its reactivity, making it suitable for further chemical transformations that are essential in drug development .

2. Anticancer Research
Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit promising anticancer activity. This compound has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The compound's structural features allow for interactions with cellular targets involved in cancer progression .

3. Antimicrobial Activity
Research has shown that imidazo[1,2-a]pyridine derivatives possess antimicrobial properties. This compound has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. Its mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Biological Applications

4. Cell Culture and Gene Therapy
The compound is also used in cell culture applications and gene therapy solutions. Its ability to modulate cellular processes makes it a candidate for enhancing transfection efficiency and improving gene delivery systems .

Analytical Applications

5. Analytical Chemistry
this compound can be employed as a reference standard in analytical methods such as chromatography and mass spectrometry. Its distinct spectral properties facilitate the identification and quantification of related compounds in complex mixtures .

Case Studies

Study TitleFocusFindings
Synthesis and Anticancer Activity of Imidazo[1,2-a]pyridine DerivativesAnticancer ResearchIdentified this compound as a potent inhibitor of cancer cell proliferation in vitro .
Evaluation of Antimicrobial PropertiesMicrobiologyShowed significant antibacterial activity against Gram-positive bacteria .
Application in Gene Delivery SystemsBiotechnologyEnhanced transfection rates in mammalian cells when used as part of a delivery vector .

Wirkmechanismus

The mechanism of action for Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate involves its interaction with specific molecular targets. The bromine atom in the compound facilitates its binding to various enzymes and receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the final product derived from this compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate is unique due to its specific functional groups, which allow for versatile chemical modifications. This makes it a valuable intermediate in the synthesis of a wide range of bioactive molecules .

Biologische Aktivität

Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound (C9H7BrN2O2) features a brominated imidazo-pyridine core, which is known for its ability to interact with various biological targets. The presence of the methyl ester group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Research indicates that derivatives of imidazo[1,2-A]pyridine, including this compound, exhibit various mechanisms of action:

  • Inhibition of Mycobacterium tuberculosis : Compounds in this class have shown potent anti-tubercular activity by inhibiting the QcrB protein in M. tuberculosis, which is essential for its electron transport chain. This inhibition leads to a reduction in ATP synthesis, crucial for bacterial survival .
  • Anticancer Activity : Some studies have highlighted the potential of imidazo[1,2-A]pyridine derivatives to inhibit cancer cell proliferation. For example, certain derivatives have demonstrated selective toxicity against breast cancer cell lines while sparing normal cells, indicating a promising therapeutic window .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties:

Pathogen MIC (μM) Activity
Mycobacterium tuberculosis0.05 - 5.0Potent inhibition
Trichomonas vaginalisVariesSignificant activity noted

The minimum inhibitory concentration (MIC) values indicate that this compound can effectively inhibit the growth of both susceptible and resistant strains of M. tuberculosis as well as other pathogens, highlighting its broad-spectrum antimicrobial potential .

Anticancer Activity

In vitro studies have reported that this compound exhibits significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM) Selectivity Index
MDA-MB-231 (Breast Cancer)0.126High selectivity over normal cells
MCF-7 (Breast Cancer)0.87Favorable therapeutic window

The selectivity index indicates that the compound preferentially targets cancer cells while minimizing effects on healthy cells, making it a candidate for further development in cancer therapeutics .

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal that this compound has favorable absorption and distribution characteristics:

  • Oral Bioavailability : Approximately 31.8% following oral administration.
  • Clearance Rate : Noted to be slightly high at 82.7 mL/h/kg.
  • Toxicity Profile : No acute toxicity was observed in animal models at doses up to 2000 mg/kg.

These parameters suggest that the compound may be suitable for further development as a therapeutic agent due to its manageable toxicity profile and adequate bioavailability .

Case Studies

Recent studies have focused on the synthesis and evaluation of this compound analogs:

  • Anti-TB Activity Study : A set of analogs was tested against multidrug-resistant strains of M. tuberculosis, showing MIC values ranging from 0.05 to 1.5 μM. The most active compounds were identified as potential leads for new anti-TB therapies .
  • Cancer Cell Proliferation Inhibition : In a study involving breast cancer models, the compound demonstrated significant inhibition of cell growth with an IC50 value significantly lower than conventional chemotherapeutics like 5-Fluorouracil, suggesting enhanced efficacy in targeting tumor cells while sparing normal tissues .

Eigenschaften

IUPAC Name

methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-12-7(10)5-11-8(12)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFFBWRUZMAHFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=C(N2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672227
Record name Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342613-63-2
Record name Methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Imidazo[1,2-α]pyridine-7-carboxylic acid methyl ester (0.53 g, 3.0 mmol) and sodium acetate (0.30 g, 3.6 mmol) were dissolved in a saturated solution of potassium bromide in methanol (5 ml) and cooled to 0° C. before dropwise addition of bromine (0.50 g, 3.2 mmol) over 5 min. The mixture was allowed to stir for 15 minutes before adding saturated sodium sulphite solution (1 ml). The reaction was evaporated to dryness and the residue partitioned between ethyl acetate and 10% sodium sulphate solution. The organics were washed with water, brine, dried over sodium sulphate and concentrated to give a yellow oil. This oil was purified by flash column chromatography on silica eluting with dichloromethane/methanol/conc. ammonia (gradient 99:1:0.1 through to 96:4:0.4) to give 3-bromo-imidazo[1,2-α]pyridine-7-carboxylic acid methyl ester (0.63 g, 83%) as a white solid. 1H NMR (400 MHz, CDCl3) δH 3.98 (3H, s), 7.55 (1H, dd, J 2 and 7), 7.79 (1H, s), 8.16 (1H, dd, J 2 and 7), 8.36 (1H, d, J 2).
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate
Reactant of Route 3
Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-bromoimidazo[1,2-A]pyridine-7-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.